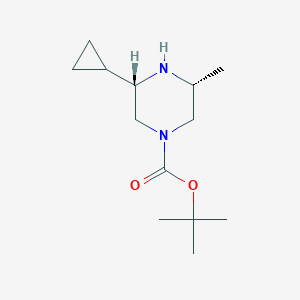
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the use of a stereoselective short chain carbonyl reductase (SCR) which is cloned and expressed in Escherichia coli. The fermentation of recombinant E. coli harboring SCR is carried out in large-scale fermenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as SCR, allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate can be compared with similar compounds such as:
Rel-tert-butyl (3R,5S)-3-cyclopropyl-5-methylpiperazine-1-carboxylate: This compound has a different stereochemistry, which may affect its biological activity and chemical reactivity.
Rel-tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl (3S,5R)-3-cyclopropyl-5-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-9-7-15(12(16)17-13(2,3)4)8-11(14-9)10-5-6-10/h9-11,14H,5-8H2,1-4H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
GDYXNTJQLVBRAC-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C2CC2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC(N1)C2CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


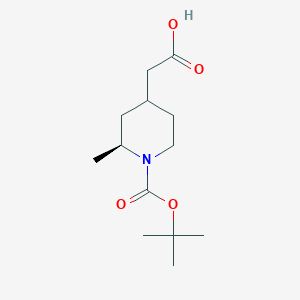
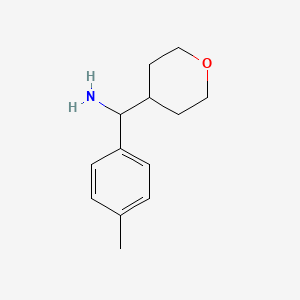
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
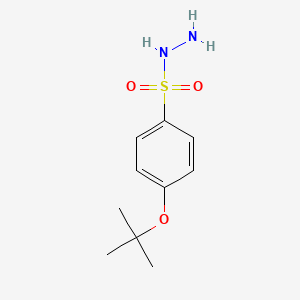
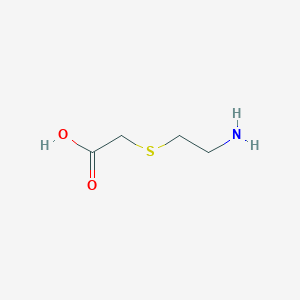
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
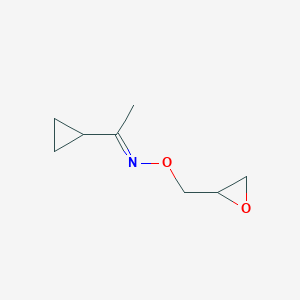
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
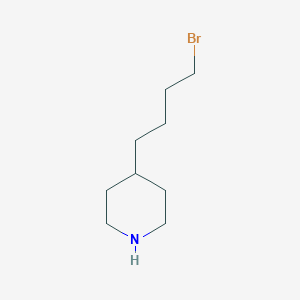
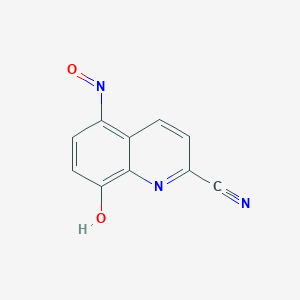
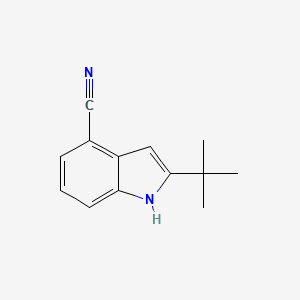
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)

